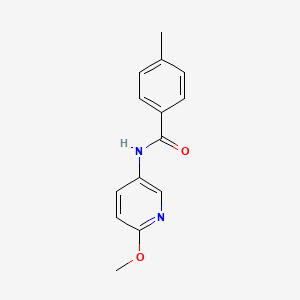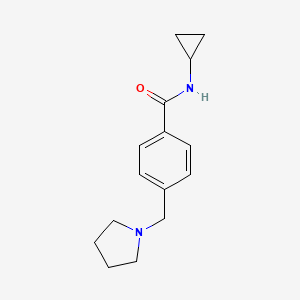![molecular formula C16H25N3O3S B4440529 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4440529.png)
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Inhibition of this pathway has been implicated in a wide range of physiological and pathological processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Wirkmechanismus
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide inhibits the Notch signaling pathway by binding to the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide binds to the presenilin subunit of the γ-secretase complex and inhibits its activity, thereby preventing the cleavage of the Notch receptor. This results in the inhibition of downstream signaling pathways that are activated by the Notch receptor.
Biochemical and Physiological Effects:
Inhibition of the Notch signaling pathway by 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell differentiation, and promote apoptosis in various cell lines. It has also been shown to inhibit angiogenesis and tumor growth in animal models. In addition, 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to enhance the differentiation of neural stem cells and promote the survival of neurons in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high solubility in water and organic solvents. It has also been shown to have low toxicity and high specificity for the Notch signaling pathway. However, 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo. In addition, its inhibitory effect on the Notch signaling pathway can be overcome by high levels of ligand activation.
Zukünftige Richtungen
There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide in scientific research. One direction is the development of more potent and specific inhibitors of the Notch signaling pathway. Another direction is the study of the role of the Notch signaling pathway in various biological processes, including stem cell differentiation, immune cell development, and angiogenesis. Finally, the use of 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment for various diseases, including cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. Inhibition of this pathway has been implicated in a wide range of physiological and pathological processes, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to inhibit the Notch signaling pathway in various cell lines and animal models. It has also been used to study the role of the Notch signaling pathway in various biological processes, including stem cell differentiation, immune cell development, and angiogenesis.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-10-19(11-9-14)23(21,22)18(3)4/h5-7,14H,8-11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQAPBGNYWTERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)
![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)
![4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440482.png)
![2-[(4-methylpentanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4440484.png)

![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)

![N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440495.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methyl-N'-phenylurea](/img/structure/B4440502.png)
![N-[5-(1-pyrrolidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4440510.png)
![4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4440512.png)

![1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4440537.png)